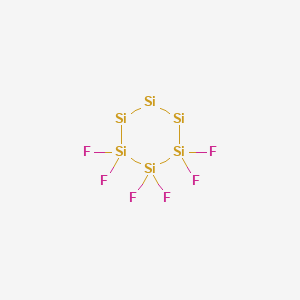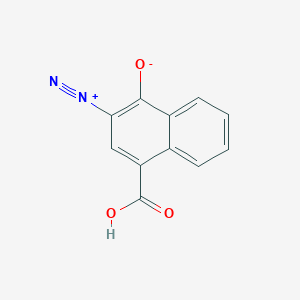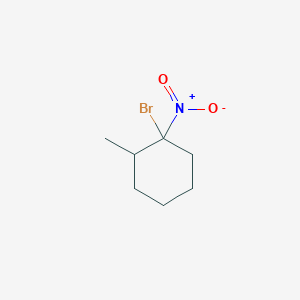
1-Bromo-2-methyl-1-nitrocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methyl-1-nitrocyclohexane is an organic compound that belongs to the class of nitrocyclohexanes. It is characterized by a cyclohexane ring substituted with a bromine atom, a methyl group, and a nitro group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-1-nitrocyclohexane can be synthesized through various methods. One common approach involves the bromination of 2-methyl-1-nitrocyclohexane. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-methyl-1-nitrocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of 2-methyl-1-nitrocyclohexanol, 2-methyl-1-nitrocyclohexanenitrile, or 2-methyl-1-nitrocyclohexylamine.
Reduction: Formation of 1-bromo-2-methylcyclohexylamine.
Oxidation: Formation of 1-bromo-2-methyl-1-nitrocyclohexanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methyl-1-nitrocyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted cyclohexanes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-bromo-2-methyl-1-nitrocyclohexane involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound by stabilizing the transition state during reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methyl-1-nitrocyclohexane can be compared with other similar compounds such as:
1-Bromo-2-nitrocyclohexane: Lacks the methyl group, resulting in different reactivity and properties.
2-Bromo-1-methyl-1-nitrocyclohexane: The position of the bromine and methyl groups is reversed, leading to different chemical behavior.
1-Bromo-2-methylcyclohexane: Lacks the nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
106334-40-1 |
|---|---|
Molekularformel |
C7H12BrNO2 |
Molekulargewicht |
222.08 g/mol |
IUPAC-Name |
1-bromo-2-methyl-1-nitrocyclohexane |
InChI |
InChI=1S/C7H12BrNO2/c1-6-4-2-3-5-7(6,8)9(10)11/h6H,2-5H2,1H3 |
InChI-Schlüssel |
COCDDKJODJJRKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B14327490.png)

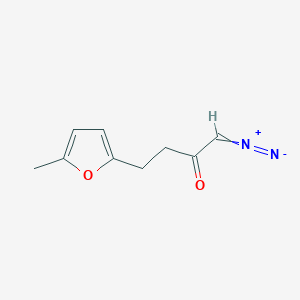
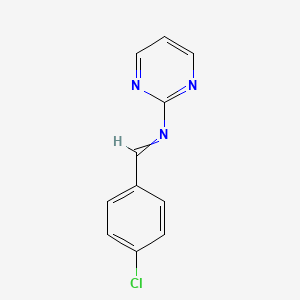
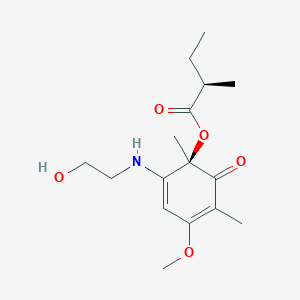

![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
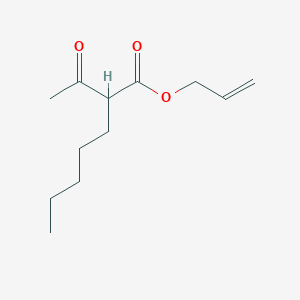
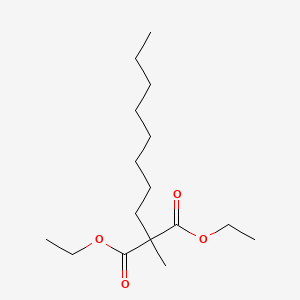
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
